molecular formula C24H27N3O3S B2662636 1-(2,5-dimethylbenzyl)-3-((4-phenylpiperazin-1-yl)sulfonyl)pyridin-2(1H)-one CAS No. 1251546-90-3

1-(2,5-dimethylbenzyl)-3-((4-phenylpiperazin-1-yl)sulfonyl)pyridin-2(1H)-one

Cat. No.: B2662636
CAS No.: 1251546-90-3
M. Wt: 437.56
InChI Key: QQIFAJVBSFCHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylbenzyl)-3-((4-phenylpiperazin-1-yl)sulfonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C24H27N3O3S and its molecular weight is 437.56. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Evaluation

  • A study on pyrazolo[1,5-a]pyrimidine ring systems incorporating phenylsulfonyl moiety showed that several derivatives exhibited antimicrobial activities exceeding those of reference drugs. The effectiveness varied with the number of sulfone groups present, indicating a potential for designing antimicrobial agents based on structural modifications (Amani M. R. Alsaedi, T. Farghaly, M. Shaaban, 2019).

Anti-inflammatory and Analgesic Activities

  • Novel pyrazolone derivatives have been synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities. Some compounds showed significant efficacy, comparable or superior to standard drugs. This suggests the potential of such structures for developing new therapeutic agents (A. F. Eweas, A. O. El-Nezhawy, R. Abdel-Rahman, A. R. Baiuomy, 2015).

Antioxidant, Antitumor, and Antimicrobial Activities

  • Microwave-assisted synthesis of pyrazolopyridines led to compounds with notable antioxidant, antitumor, and antimicrobial activities. This highlights the versatility of such compounds in addressing various biomedical challenges (M. El‐Borai, H. F. Rizk, D. Beltagy, I. Y. El-Deeb, 2013).

Green Metric Evaluation

  • Research on 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole, demonstrated the application of green chemistry principles in the development of gastroesophageal reflux disease (GERD) treatments. This work underlines the importance of environmentally friendly methodologies in pharmaceutical synthesis (Rohidas Gilbile, R. Bhavani, Ritu Vyas, 2017).

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-3-(4-phenylpiperazin-1-yl)sulfonylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-19-10-11-20(2)21(17-19)18-26-12-6-9-23(24(26)28)31(29,30)27-15-13-25(14-16-27)22-7-4-3-5-8-22/h3-12,17H,13-16,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIFAJVBSFCHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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